molecular formula C10H11F2NO2 B15191437 DiFMDA CAS No. 910393-51-0

DiFMDA

Cat. No.: B15191437
CAS No.: 910393-51-0
M. Wt: 215.20 g/mol
InChI Key: BHDXKBALNFHXDV-UHFFFAOYSA-N
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Description

Difluoromethylenedioxyamphetamine (DiFMDA) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed by Daniel Trachsel and colleagues, along with other fluorinated derivatives of MDMA, MDEA, BDB, and MBDB. The primary goal was to create a non-neurotoxic alternative to entactogenic drugs like MDMA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiFMDA involves the introduction of a difluoromethylenedioxy group into the amphetamine structure. The process typically starts with the precursor 3,4-methylenedioxyamphetamine (MDA). The difluoromethylenedioxy group is introduced through a series of chemical reactions involving fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

DiFMDA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

DiFMDA has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of amphetamines.

    Biology: Investigated for its potential interactions with biological systems, particularly its binding affinity to serotonin transporters.

    Medicine: Explored as a potential non-neurotoxic alternative to MDMA for therapeutic use.

Mechanism of Action

The mechanism of action of DiFMDA involves its interaction with serotonin transporters in the brain. It is believed to have a binding affinity between that of MDA and MDMA. The difluoromethylenedioxy group is thought to provide increased metabolic stability, reducing the formation of neurotoxic metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • 3,4-Methylenedioxyethylamphetamine (MDEA)
  • Benzodioxolylbutanamine (BDB)
  • Methylbenzodioxolylbutanamine (MBDB)

Uniqueness

DiFMDA is unique due to the presence of the difluoromethylenedioxy group, which is intended to increase metabolic stability and reduce neurotoxicity compared to its non-fluorinated counterparts .

Properties

CAS No.

910393-51-0

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3

InChI Key

BHDXKBALNFHXDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

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